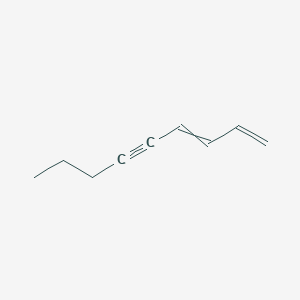
Nona-1,3-dien-5-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nona-1,3-dien-5-yne is an organic compound characterized by the presence of both double and triple carbon-carbon bonds. Its structure consists of a nine-carbon chain with double bonds at the first and third positions and a triple bond at the fifth position. This unique arrangement of bonds makes it a conjugated system, which can exhibit interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nona-1,3-dien-5-yne can be achieved through various methods. One common approach involves the coupling of silylated alkynes followed by halogenation. For instance, a zirconocene-mediated coupling of silylated alkynes can be used to prepare the starting material, which is then halogenated to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as olefination reactions. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
Nona-1,3-dien-5-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) are typical examples.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes .
科学的研究の応用
Nona-1,3-dien-5-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, including advanced polymers and coatings
作用機序
The mechanism by which Nona-1,3-dien-5-yne exerts its effects involves its conjugated system of double and triple bonds. This arrangement allows for various interactions with molecular targets, such as enzymes and receptors. The compound can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules .
類似化合物との比較
Similar Compounds
Nona-1,3,5,7-tetraene: This compound has a similar structure but with additional double bonds, making it more reactive in certain types of reactions.
1,3-Butadiene: A simpler conjugated diene that shares some reactivity characteristics but lacks the triple bond present in Nona-1,3-dien-5-yne.
Uniqueness
This compound’s unique combination of double and triple bonds provides it with distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
66426-76-4 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC名 |
nona-1,3-dien-5-yne |
InChI |
InChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6H2,2H3 |
InChIキー |
RPFFRRDQASMXNX-UHFFFAOYSA-N |
正規SMILES |
CCCC#CC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14481847.png)

![N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14481853.png)
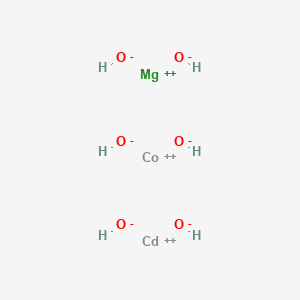
![1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene](/img/structure/B14481863.png)
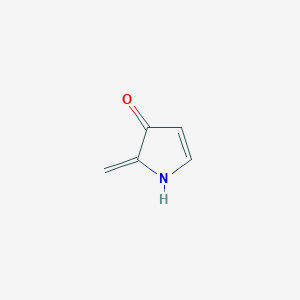
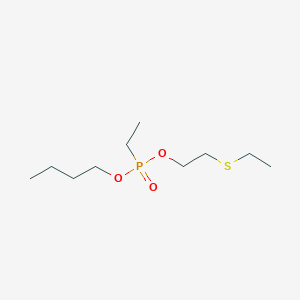
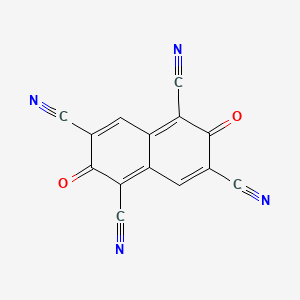
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene](/img/structure/B14481892.png)

![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
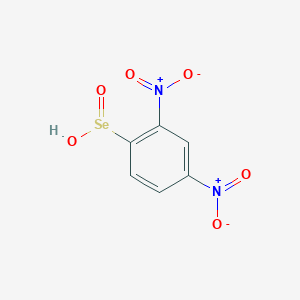
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
